molecular formula C18H18BrF2N B1166493 DA-ME PHOSPHONAMIDITE CAS No. 114079-05-9

DA-ME PHOSPHONAMIDITE

Cat. No.: B1166493
CAS No.: 114079-05-9
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DA-ME PHOSPHONAMIDITE involves the protection of the 5’-hydroxyl group of 2’-deoxyadenosine with a dimethoxytrityl group, followed by the protection of the amino group with a benzoyl group.

Industrial Production Methods: Industrial production of this compound typically follows automated chemical synthesis protocols. These protocols involve the sequential addition of nucleoside phosphoramidite building blocks to produce the desired oligonucleotide sequence. The process is highly optimized for efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: DA-ME PHOSPHONAMIDITE undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iodine in water or tert-butyl hydroperoxide.

    Coupling: Tetrazole or other activators.

    Capping: Acetic anhydride and N-methylimidazole.

    Detritylation: Trichloroacetic acid in dichloromethane.

Major Products: The major products formed from these reactions are oligonucleotides with methyl phosphonate linkages, which are used in various applications, including antisense therapeutics .

Mechanism of Action

The mechanism of action of DA-ME PHOSPHONAMIDITE involves the formation of methyl phosphonate linkages in oligonucleotides. These linkages are uncharged and resistant to nucleases, making them stable in biological environments. The compound targets specific sequences of nucleic acids, allowing for precise gene regulation and therapeutic effects .

Comparison with Similar Compounds

  • dC-Me Phosphonamidite
  • dG-Me Phosphonamidite
  • dT-Me Phosphonamidite

Comparison: DA-ME PHOSPHONAMIDITE is unique in its ability to form stable, uncharged methyl phosphonate linkages, which are resistant to nucleases. This property makes it particularly useful in the development of antisense oligonucleotides and other therapeutic agents. Similar compounds, such as dC-Me Phosphonamidite and dG-Me Phosphonamidite, also form methyl phosphonate linkages but differ in their base composition and specific applications .

Properties

CAS No.

114079-05-9

Molecular Formula

C18H18BrF2N

Molecular Weight

0

Synonyms

DA-ME PHOSPHONAMIDITE

Origin of Product

United States

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